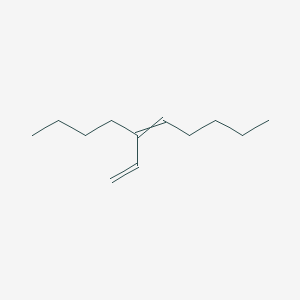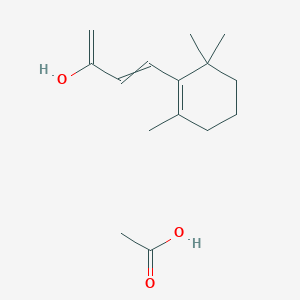![molecular formula C22H20ClN3O4 B14254093 4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide CAS No. 336165-54-9](/img/structure/B14254093.png)
4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated nitrophenyl group, a formamido group, a methyl group, and a naphthalenyl group. Its intricate molecular architecture makes it an interesting subject for chemical synthesis, reactions, and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated nitrophenyl intermediate This intermediate is then reacted with formamide under controlled conditions to introduce the formamido group
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the nitrophenyl and naphthalenyl groups allows for specific interactions with biological macromolecules, influencing their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]ACETAMIDE: Shares the chlorinated nitrophenyl and formamido groups but differs in the rest of the structure.
4-CHLORO-2-NITROPHENOL: Contains the chlorinated nitrophenyl group but lacks the formamido and naphthalenyl groups.
Uniqueness
2-[(4-CHLORO-3-NITROPHENYL)FORMAMIDO]-3-METHYL-N-(NAPHTHALEN-2-YL)BUTANAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
336165-54-9 |
|---|---|
Fórmula molecular |
C22H20ClN3O4 |
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
4-chloro-N-[3-methyl-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H20ClN3O4/c1-13(2)20(25-21(27)16-8-10-18(23)19(12-16)26(29)30)22(28)24-17-9-7-14-5-3-4-6-15(14)11-17/h3-13,20H,1-2H3,(H,24,28)(H,25,27) |
Clave InChI |
XCWWTEQICREWBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
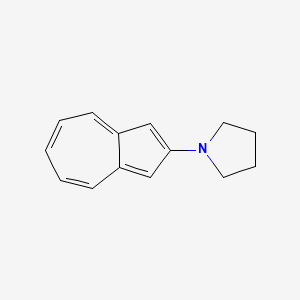


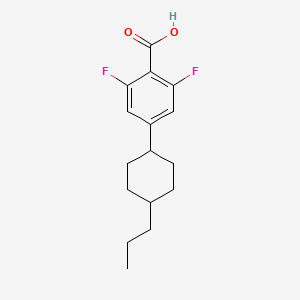
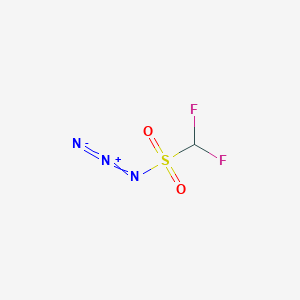
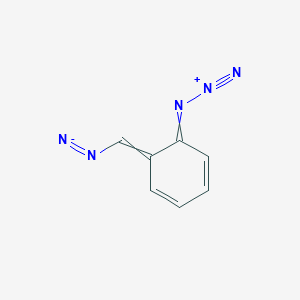
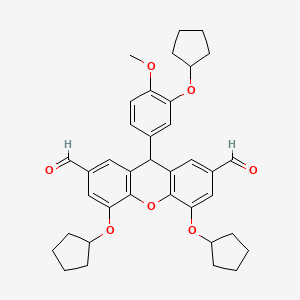

![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)

